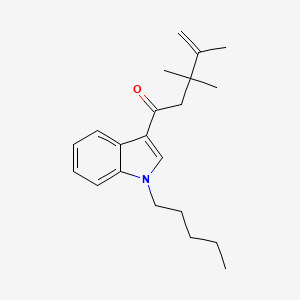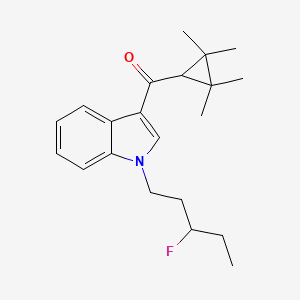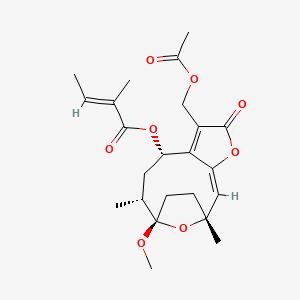
UR-144 Degradant
Descripción general
Descripción
El Degradante de UR-144 es un compuesto que se forma a partir de la degradación térmica del cannabinoide sintético UR-144. UR-144 es un cannabinoide sintético que actúa como agonista de los receptores cannabinoides en el cuerpo humano. Se sabe que el producto de degradación, Degradante de UR-144, tiene una mayor afinidad por los receptores cannabinoides en comparación con su compuesto madre .
Aplicaciones Científicas De Investigación
El Degradante de UR-144 tiene varias aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El Degradante de UR-144 ejerce sus efectos uniéndose a los receptores cannabinoides en el cuerpo humano, particularmente los receptores CB1 y CB2 . Tiene una mayor afinidad por el receptor CB1 en comparación con UR-144, lo que lleva a una mayor actividad agonista . La unión del Degradante de UR-144 a estos receptores da como resultado varios efectos farmacológicos, incluyendo hipotermia y reducción de la actividad locomotora en animales experimentales .
Análisis Bioquímico
Biochemical Properties
The UR-144 Degradant has shown to have a higher agonist activity to the human CB1 receptor compared to UR-144 . This suggests that it may interact with this receptor and other related proteins to exert its biochemical effects .
Cellular Effects
This could include effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its increased agonist activity towards the CB1 receptor suggests that it may bind to this receptor and modulate its activity . This could lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
It is known that the compound is a degradation product of UR-144, suggesting that its effects may change over time as UR-144 is metabolized and degraded .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its increased activity at the CB1 receptor, it is possible that it may have more potent effects at lower doses compared to UR-144 .
Metabolic Pathways
It is known to be a metabolite of UR-144, suggesting that it may be involved in the metabolism of this parent compound .
Transport and Distribution
Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its potential interaction with the CB1 receptor, it may be localized to areas of the cell where this receptor is present .
Métodos De Preparación
El Degradante de UR-144 se forma típicamente a través de la degradación térmica de UR-144.
Análisis De Reacciones Químicas
El Degradante de UR-144 experimenta diversas reacciones químicas, incluyendo:
Sustitución: El Degradante de UR-144 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen microsomas de hígado humano y el hongo Cunninghamella elegans, que se utilizan para estudiar el metabolismo de UR-144 y sus degradantes . Los productos principales formados a partir de estas reacciones incluyen varios metabolitos hidroxilados y carboxilados .
Comparación Con Compuestos Similares
El Degradante de UR-144 es similar a otros cannabinoides sintéticos, como XLR-11 y JWH-018, que también experimentan degradación térmica para formar metabolitos activos . El Degradante de UR-144 es único por su mayor afinidad por los receptores cannabinoides y sus mayores efectos farmacológicos en comparación con su compuesto madre . Compuestos similares incluyen:
XLR-11: Otro cannabinoide sintético que experimenta degradación térmica para formar metabolitos activos.
JWH-018: Un cannabinoide sintético con efectos farmacológicos similares pero estructura química diferente.
AM-2201: Un cannabinoide sintético con un mecanismo de acción similar pero diferentes propiedades químicas.
El Degradante de UR-144 destaca por su mayor afinidad por los receptores y los importantes efectos farmacológicos observados en estudios experimentales .
Propiedades
IUPAC Name |
3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHWTCAQOYUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043141 | |
| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609273-88-2 | |
| Record name | 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does UR-144 degradant differ from UR-144 in terms of its interaction with the human CB1 receptor and its effects on mice?
A1: Research indicates that this compound exhibits a significantly higher affinity for the human CB1 receptor compared to its parent compound, UR-144. [, ] Specifically, the degradant demonstrates approximately four times greater agonist activity on this receptor. [] This enhanced binding translates to augmented cannabimimetic effects in mice. Studies show that this compound induces more pronounced hypothermic and akinetic responses in mice compared to UR-144, suggesting a potentiated pharmacological effect. [] This highlights the potential for altered pharmacological activity of synthetic cannabinoids upon thermal decomposition, particularly through smoking, a common consumption method. []
Q2: What analytical techniques have proven effective in identifying and quantifying this compound and related compounds in biological samples?
A2: Researchers have successfully employed both ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the identification and quantification of this compound, its parent compound, and related metabolites in urine samples. [] This approach allows for the comprehensive analysis of these compounds, providing valuable insights into their metabolism and excretion patterns. Notably, the UHPLC-MS/MS method has been effectively utilized to confirm the presence of synthetic cannabinoids, including this compound, in urine samples that initially screened positive via immunoassay. []
Q3: Can UHPSFC-MS/MS differentiate between UR-144 and its degradant, and how does its performance compare to UHPLC-MS/MS in this context?
A3: Yes, UHPSFC-MS/MS demonstrates the capacity to effectively separate UR-144 from its degradant, a task that can pose challenges for traditional reversed-phase UHPLC-MS/MS. [] This enhanced separation capability stems from the unique properties of supercritical fluids employed in UHPSFC, leading to different interactions with the analytes compared to liquid chromatography. Interestingly, the elution order observed in UHPSFC-MS/MS is often the reverse of that seen in UHPLC-MS/MS, offering a complementary analytical approach. [, ] This contrasting elution behavior proves particularly valuable for confirming the presence of specific compounds, especially in forensic contexts where unambiguous identification is paramount. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

